molecular formula C11H13N3O4 B1303194 5-Morpholino-2-nitrobenzenecarboxamide CAS No. 404009-38-7

5-Morpholino-2-nitrobenzenecarboxamide

Cat. No.: B1303194
CAS No.: 404009-38-7
M. Wt: 251.24 g/mol
InChI Key: GRAJYPRJHNYASS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholino-2-nitrobenzenecarboxamide typically involves the reaction of 2-nitrobenzenecarboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Morpholino-2-nitrobenzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Morpholino-2-nitrobenzenecarboxamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Morpholino-2-nitrobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in cellular environments, leading to the formation of reactive intermediates that can interact with cellular macromolecules. This interaction can result in the modulation of various cellular processes, including enzyme inhibition and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the morpholine ring and the nitrobenzene moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-morpholin-4-yl-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c12-11(15)9-7-8(1-2-10(9)14(16)17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAJYPRJHNYASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377099
Record name 5-morpholino-2-nitrobenzenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404009-38-7
Record name 5-morpholino-2-nitrobenzenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-2-nitrobenzamide (2.0 g, 10.0 mmol), morpholine (2.6 mL, 30 mmol), and K2CO3 (4.1 g, 30 mmol) in DMF (20 ml) was stirred at 110° C. for 24 h. The reaction mixture was poured into water (100 mL) and the resulting precipitate was collected by filtration and recrystallized from ethanol to yield the product as a yellow solid (0.5 g, 20%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
20%

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